molecular formula C9H8ClNOS B148974 2-(Chloromethyl)-4-methoxy-1,3-benzothiazole CAS No. 131105-82-3

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole

Cat. No. B148974
M. Wt: 213.68 g/mol
InChI Key: XBNUHXOJLWHBAN-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group . They are used as alkylating agents and industrial solvents .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-4-methoxy-1,3-benzothiazole” are not available, similar compounds such as 2-chloro-5-chloromethyl pyridine have been synthesized using α,β-unsaturated aldehydes .


Molecular Structure Analysis

Chloroalkyl ethers, which include chloromethyl compounds, have a general structure R-O-(CH2)n-Cl . The structure is characterized by an ether connected to a chloromethyl group .

Future Directions

While specific future directions for “2-(Chloromethyl)-4-methoxy-1,3-benzothiazole” are not available, similar compounds like quinazolinones and quinazolines are being investigated for their wide range of bioactivities, such as anti-inflammatory, antitubercular, and antiviral activities .

properties

IUPAC Name

2-(chloromethyl)-4-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNUHXOJLWHBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-4-methoxy-1,3-benzothiazole

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